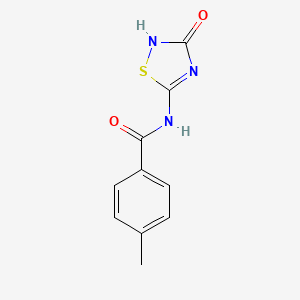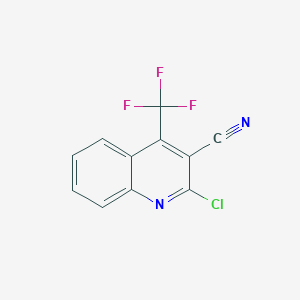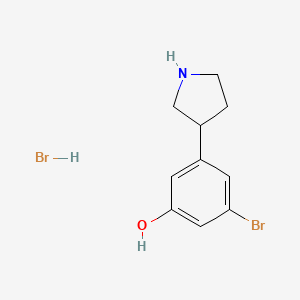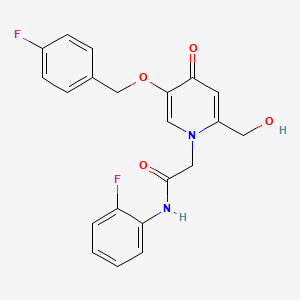
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide, hereafter referred to as NHTMBC, is an organic compound with a wide range of potential applications in scientific research. NHTMBC is a member of the thiadiazole family and is the product of a reaction between 4-methylbenzene carboxylic acid and 3-hydroxy-1,2,4-thiadiazole-5-thiol. This compound is known to be a useful reagent in a variety of synthetic organic reactions and has been extensively studied due to its unique structures and properties.
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
Research has demonstrated the synthesis and characterization of new compounds with thiadiazole cores, showing significant promise in photodynamic therapy (PDT) for cancer treatment. One study highlighted the development of zinc phthalocyanine derivatives substituted with thiadiazole, which exhibited high singlet oxygen quantum yield, essential for effective Type II photodynamic therapy mechanisms. These properties make it a potent candidate for cancer treatment through PDT, highlighting the compound's role in producing reactive oxygen species to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Another area of application is in the development of compounds with antimicrobial activities. A study on Schiff bases derived from 1,3,4-thiadiazole compounds showed significant DNA protective ability and strong antimicrobial activity against specific bacterial strains. These compounds, particularly noted for their high DNA protective ability against oxidative damage and strong antimicrobial activity, suggest a potential for development into drugs that could complement chemotherapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Potential in Chemotherapy Strategies
The structural analysis and evaluation of 1,3,4-thiadiazole derivatives have shown antiproliferative properties against cancer cell lines, indicating their potential utility in chemotherapy. Compounds synthesized from thiadiazole showed cytotoxicity on cancer cell lines, with some compounds exhibiting strong inhibitory activities that could be leveraged in chemotherapy drug development (Liu et al., 2022; Wan et al., 2018).
特性
IUPAC Name |
4-methyl-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-2-4-7(5-3-6)8(14)11-10-12-9(15)13-16-10/h2-5H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIPGVXTKUKGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2605153.png)


![N-[(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2605156.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2605164.png)
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)